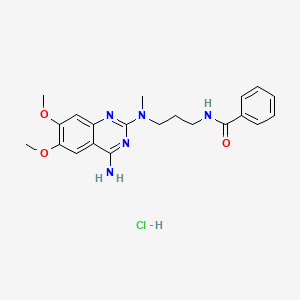
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a benzamide core linked to a quinazoline derivative through a propyl chain. The presence of functional groups such as amino and methoxy groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of appropriate aromatic amines with formamide derivatives under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with benzoyl chloride or similar reagents.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the quinazoline derivative with the benzamide intermediate, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Derivatives with various functional groups.
科学研究应用
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter levels in neurological disorders. The pathways involved in these effects are complex and often involve multiple steps, including signal transduction and gene expression regulation.
相似化合物的比较
Similar Compounds
Alfuzosin hydrochloride: Shares a similar quinazoline core and is used as an alpha-1 adrenergic antagonist in the treatment of benign prostatic hyperplasia.
Doxazosin mesylate: Another alpha-1 adrenergic antagonist with a similar structure, used for treating hypertension and benign prostatic hyperplasia.
Prazosin hydrochloride: Also an alpha-1 adrenergic antagonist, used for treating hypertension and post-traumatic stress disorder.
Uniqueness
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
65189-49-3 |
|---|---|
分子式 |
C21H26ClN5O3 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-26(11-7-10-23-20(27)14-8-5-4-6-9-14)21-24-16-13-18(29-3)17(28-2)12-15(16)19(22)25-21;/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,23,27)(H2,22,24,25);1H |
InChI 键 |
KYJSEJVLAKKBDZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
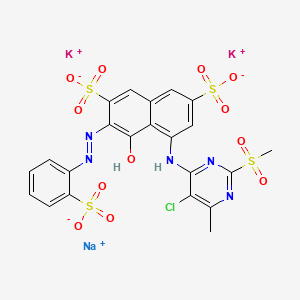
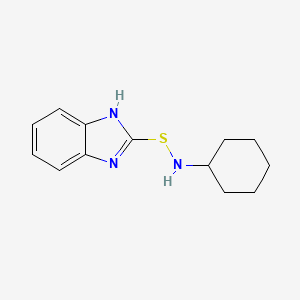
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

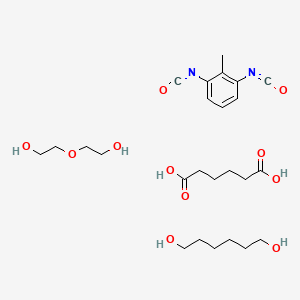
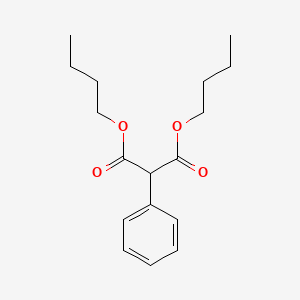
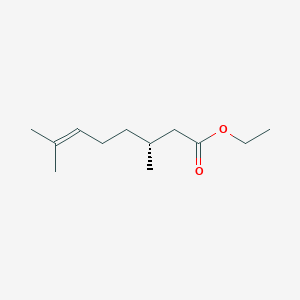
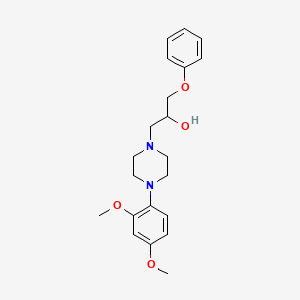
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
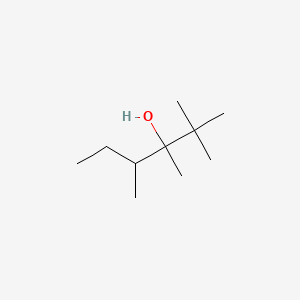
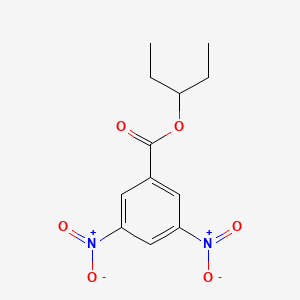
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
